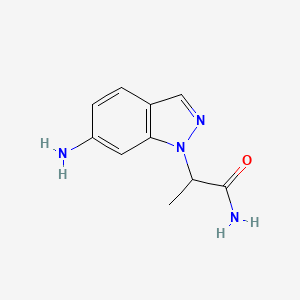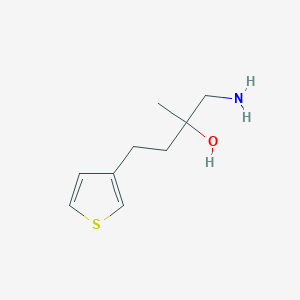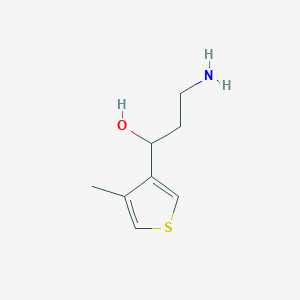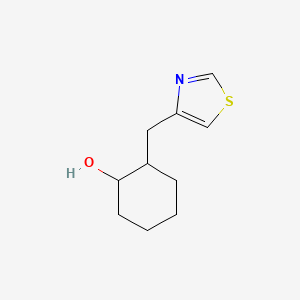![molecular formula C10H7F3N2 B13621427 4-[2-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B13621427.png)
4-[2-(trifluoromethyl)phenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(trifluoromethyl)phenyl]-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-[2-(trifluoromethyl)phenyl]-1H-pyrazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of 4-[2-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biological pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the presence of a hydroxyl group instead of a pyrazole ring.
2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a pyrazole ring.
1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes: Similar pyrazole structure with additional functional groups.
Uniqueness
4-[2-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H7F3N2 |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
4-[2-(trifluoromethyl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-2-1-3-8(9)7-5-14-15-6-7/h1-6H,(H,14,15) |
InChI-Schlüssel |
GPLUCLATGHTVKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CNN=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)




![7-Ethyl-6-azaspiro[3.4]octane](/img/structure/B13621408.png)



![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)


![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)

